1H NMR and 13C NMR spectral data for N,N-bis(2-bromoethyl)-4-chloroaniline
1H NMR and 13C NMR spectral data for N,N-bis(2-bromoethyl)-4-chloroaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of N,N-bis(2-bromoethyl)-4-chloroaniline
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-bis(2-bromoethyl)-4-chloroaniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of the compound's structural features through NMR spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds, including N,N-bis(2-bromoethyl)aniline and 4-chloroaniline, to construct a robust and scientifically-grounded spectral prediction. We will delve into the principles of chemical shifts, coupling constants, and substituent effects to assign the expected resonances. Furthermore, this guide outlines a standardized, self-validating protocol for the acquisition of high-quality NMR data, ensuring experimental reproducibility.
Introduction to N,N-bis(2-bromoethyl)-4-chloroaniline
N,N-bis(2-bromoethyl)-4-chloroaniline is a substituted aromatic amine featuring a 4-chlorinated phenyl ring and two 2-bromoethyl groups attached to the nitrogen atom. Compounds of this class, known as nitrogen mustards, are often investigated as alkylating agents and are valuable intermediates in organic and medicinal chemistry. The precise characterization of such molecules is critical for ensuring purity, verifying identity, and understanding their chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will serve as a key reference for the interpretation of the ¹H and ¹³C NMR spectra of N,N-bis(2-bromoethyl)-4-chloroaniline.
Fundamentals of NMR-Based Structural Analysis
The power of NMR spectroscopy lies in its ability to differentiate between chemically non-equivalent nuclei. Three primary parameters are extracted from an NMR spectrum:
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Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (e.g., halogens, nitro groups) deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift.
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Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
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Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The pattern of this splitting (multiplicity) reveals the number of adjacent protons, and the magnitude of the splitting (coupling constant, J, in Hertz) provides information about the dihedral angle and connectivity between the coupled nuclei.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of N,N-bis(2-bromoethyl)-4-chloroaniline can be divided into two distinct regions: the aliphatic region, corresponding to the N-ethyl groups, and the aromatic region, corresponding to the substituted phenyl ring. The predictions below are based on analysis of N,N-bis(2-bromoethyl)aniline[1][2] and 4-chloroaniline[3][4], using deuterated chloroform (CDCl₃) as the reference solvent.
Aliphatic Region (3.0 - 4.0 ppm)
The two bromoethyl substituents create a symmetrical A₂B₂ system, which manifests as two distinct triplets.
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-NCH₂- Protons: These protons are directly attached to the nitrogen atom. The nitrogen's lone pair and the aromatic ring influence their electronic environment. They are expected to be deshielded relative to the terminal methylene group and will appear as a triplet due to coupling with the adjacent -CH₂Br protons. A predicted chemical shift is approximately 3.7-3.8 ppm . For the analogous N,N-bis(2-bromoethyl)aniline, this signal appears at 3.79 ppm[1].
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-CH₂Br Protons: These protons are adjacent to the highly electronegative bromine atom, which strongly deshields them. However, they are further from the deshielding influence of the aromatic ring compared to the -NCH₂- protons. They will also appear as a triplet due to coupling with the -NCH₂- protons. A predicted chemical shift is around 3.4-3.5 ppm . The corresponding signal in N,N-bis(2-bromoethyl)aniline is at 3.47 ppm[1].
Aromatic Region (6.5 - 7.5 ppm)
The 4-chloro substituent on the aniline ring dictates the pattern of the aromatic protons. The para-substitution results in a symmetrical AA'BB' system, which often appears as two distinct doublets.
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Protons Ortho to the Amino Group (H-2, H-6): These protons are ortho to the electron-donating N,N-bis(2-bromoethyl) group and meta to the electron-withdrawing chloro group. The strong donating effect of the nitrogen typically shields these protons, shifting them upfield. They are expected to appear as a doublet. A predicted chemical shift is in the range of 6.6-6.8 ppm . In 4-chloroaniline, the corresponding protons appear at approximately 6.62 ppm[3].
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Protons Meta to the Amino Group (H-3, H-5): These protons are meta to the amino group and ortho to the chloro group. The deshielding effect of the chlorine atom will cause these signals to appear further downfield. They are expected to appear as a doublet. A predicted chemical shift is in the range of 7.1-7.3 ppm . In 4-chloroaniline, these protons are observed around 7.11 ppm[3].
Summary of Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 | Doublet | 2H | Ar-H (H-3, H-5) | Protons ortho to the electronegative Cl group are deshielded. |
| ~ 6.70 | Doublet | 2H | Ar-H (H-2, H-6) | Protons ortho to the electron-donating N group are shielded. |
| ~ 3.75 | Triplet | 4H | -N-CH₂ -CH₂Br | Adjacent to the nitrogen atom of the aniline moiety. |
| ~ 3.45 | Triplet | 4H | -N-CH₂-CH₂ Br | Adjacent to the highly electronegative bromine atom. |
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons. Predictions are based on substituent effects and data from N,N-bis(2-bromoethyl)aniline[1][2] and 4-chloroaniline[3].
Aliphatic Region (25 - 55 ppm)
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-NCH₂- Carbons: These carbons are directly bonded to the nitrogen atom. Their chemical shift is influenced by the nitrogen's electronegativity and the beta-effect of the bromine. A predicted chemical shift is approximately 53-54 ppm . This is consistent with the 53.47 ppm signal in N,N-bis(2-bromoethyl)aniline[1].
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-CH₂Br Carbons: These carbons are bonded to the highly electronegative bromine atom, which results in a significant downfield shift. However, the "heavy atom effect" of bromine can sometimes lead to less deshielding than expected for chlorine or fluorine. A predicted chemical shift is around 28-30 ppm . The corresponding signal in N,N-bis(2-bromoethyl)aniline is at 27.95 ppm[1].
Aromatic Region (110 - 150 ppm)
Substituent effects on aromatic rings are generally additive. The electron-donating amino group and the electron-withdrawing chloro group will both influence the final chemical shifts.
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C-1 (ipso-Carbon, C-N): This carbon is directly attached to the nitrogen. It is expected to be significantly deshielded. A predicted chemical shift is in the range of 144-146 ppm .
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C-4 (ipso-Carbon, C-Cl): This carbon is attached to the chlorine atom and is expected to be deshielded, though often less so than the C-N carbon. A predicted chemical shift is around 124-126 ppm .
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C-2, C-6 (ortho to Amino): These carbons are shielded by the strong electron-donating effect of the nitrogen. A predicted chemical shift is in the range of 113-115 ppm .
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C-3, C-5 (meta to Amino): These carbons are ortho to the chlorine atom and will be deshielded. They are expected to have the most downfield shift among the C-H aromatic carbons. A predicted chemical shift is approximately 129-130 ppm .
Summary of Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145.0 | C-1 (C-N) | Quaternary carbon attached to nitrogen; strongly deshielded. |
| ~ 129.5 | C-3, C-5 | Carbons ortho to chlorine and meta to nitrogen; deshielded. |
| ~ 125.0 | C-4 (C-Cl) | Quaternary carbon attached to chlorine. |
| ~ 114.0 | C-2, C-6 | Carbons ortho to the electron-donating nitrogen group; shielded. |
| ~ 53.5 | -C H₂N- | Carbon attached to nitrogen. |
| ~ 29.0 | -C H₂Br | Carbon attached to bromine. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology serves as a self-validating system for the characterization of N,N-bis(2-bromoethyl)-4-chloroaniline.
Sample Preparation
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Weigh approximately 10-20 mg of the solid N,N-bis(2-bromoethyl)-4-chloroaniline sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-documented and typically do not interfere with the signals of interest.[5][6]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
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Transfer the solution to a 5 mm NMR tube.
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Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR (100 MHz for ¹³C).
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Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequencies for ¹H and ¹³C and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
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¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.
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¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
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Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
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Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
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Perform baseline correction.
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Calibrate the spectrum by setting the TMS peak to 0 ppm.
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Integrate the peaks in the ¹H spectrum.
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Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of N,N-bis(2-bromoethyl)-4-chloroaniline with a numbering scheme used for NMR peak assignments.
Caption: Structure of N,N-bis(2-bromoethyl)-4-chloroaniline.
Workflow for NMR Analysis
This diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Standard workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of N,N-bis(2-bromoethyl)-4-chloroaniline. Based on established principles of NMR spectroscopy and comparative data from analogous structures, we have assigned the chemical shifts and multiplicities for all unique proton and carbon environments in the molecule. The aromatic region is characterized by an AA'BB' system due to para-substitution, while the aliphatic region displays two distinct triplets corresponding to the bromoethyl chains. The provided experimental protocol offers a standardized approach to obtaining high-fidelity spectra for this compound, ensuring data quality and reproducibility. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related chemical entities.
References
- BenchChem. A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.
- Cao, C.-T., Wang, L.-y., & Cao, C.-z. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993.
- Echemi. N,N-bis(2-bromoethyl)-4-chloroaniline.
- Kowalska, J. D., & Dudek, H. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 125-133.
- PubChem. 4-chloroaniline.
- RSC Publishing. New Journal of Chemistry Supporting Information.
-
Sanz, D., Bojan, V., Pérez, Y., Choquesillo-Lazarte, D., González-Pérez, J. M., & Niclós-Gutiérrez, J. (2007). N,N-Bis(2-bromoethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o118. Available at: [Link]
- ChemicalBook. 4-Chloroaniline(106-47-8) 1H NMR spectrum.
-
ResearchGate. N,N-Bis(2-bromoethyl)aniline. Available at: [Link]
Sources
- 1. N,N-Bis(2-bromoethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. bkinstruments.co.kr [bkinstruments.co.kr]
